Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Catalog No.
S734916
CAS No.
918538-04-2
M.F
C6H5N3O2
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

CAS Number

918538-04-2

Product Name

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

IUPAC Name

1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)

InChI Key

AQTRWCPNROUMPO-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=O)NC(=O)N2

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=O)N2

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound characterized by its unique triazine and pyrrole structures. This compound features a fused bicyclic system that includes a pyrrole ring and a triazine moiety, making it an important subject of study in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C6H5N3O2, and it is recognized for its structural complexity and diverse reactivity profiles.

As there is no significant research on this compound, its mechanism of action in biological systems or interaction with other compounds remains unknown [].

Typical of both triazine and pyrrole derivatives. Key reactions include:

  • Bromination: The compound can be brominated at various positions on the triazine ring, leading to the formation of mono- and di-bromo derivatives. This reaction is significant for modifying the compound's properties and enhancing its biological activity .
  • Condensation Reactions: It can participate in condensation reactions with various electrophiles, which can yield substituted derivatives valuable in pharmaceutical applications .
  • Hydrolysis: Hydrolytic cleavage can occur under certain conditions, leading to the formation of simpler compounds .

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has been studied for its biological activities, particularly as a potential inhibitor of kinases. Notably, it has shown promising results as an inhibitor of p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses and cellular stress pathways. The compound's ability to modulate kinase activity suggests potential therapeutic applications in treating inflammatory diseases and cancer .

Several synthetic routes have been developed for the preparation of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione:

  • From Triazine Precursors: The synthesis often starts from 1,3,5-triazine derivatives through cyclization with appropriate nucleophiles like pyrrole or its derivatives. This method allows for the introduction of various substituents on the triazine ring .
  • Using Aminopyrrole Derivatives: Another approach involves the use of 1-aminopyrrole-2-carbonitrile as a starting material. This method has been shown to yield several new derivatives with varied substituents at different positions on the rings .

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has several applications:

  • Pharmaceuticals: Its primary application lies in drug development as a kinase inhibitor. Compounds derived from Pyrrolo[2,1-f][1,2,4]triazine have been explored for their potential in treating diseases such as cancer and autoimmune disorders .
  • Research Tools: It serves as a valuable chemical probe in biological research to study kinase signaling pathways and their implications in various diseases.

Interaction studies have focused on the binding affinity of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione with specific protein targets such as kinases. These studies utilize techniques like surface plasmon resonance and molecular docking simulations to elucidate binding mechanisms and affinities. The findings indicate that modifications on the triazine ring can significantly influence binding interactions and specificity towards different kinase isoforms .

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione shares structural similarities with several other compounds within the triazine family. Here are some notable examples:

Compound NameStructureUnique Features
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dioneStructureContains a different arrangement of nitrogen atoms affecting reactivity
6-Methyl-1,3-diphenacyl-1,3,5-triazine-2,4(1H,3H)-dione-Exhibits enhanced biological activity due to phenyl substitutions
7-Anilino-pyrrolo[2,1-f][1,2,4]triazine-A derivative that shows improved kinase inhibition properties

These compounds highlight the diversity within the triazine family while underscoring the unique structural characteristics that distinguish Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione from its analogs.

Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound consisting of a pyrrole ring fused with a 1,2,4-triazine ring system [1] [4]. The molecular structure features a distinctive bridgehead nitrogen atom that connects the two rings, creating a unique fused heterocyclic framework [5] [6]. This compound has a molecular formula of C6H5N3O2 with a molecular weight of 151.12 g/mol [4] [7].

The core structure consists of an unsaturated five-membered pyrrole ring fused to a six-membered 1,2,4-triazine ring containing two carbonyl groups at positions 2 and 4 [1] [8]. The fusion occurs between the nitrogen atom at position 1 of the pyrrole ring and the nitrogen atom at position 1 of the triazine ring, resulting in a shared nitrogen atom that serves as the bridgehead [5]. This arrangement creates a planar, rigid molecular framework with significant π-electron delocalization throughout the system [4] [7].

The compound exhibits a nearly planar conformation due to the aromatic character of the pyrrole ring and the partial aromaticity of the triazine moiety [1] [4]. The two carbonyl groups at positions 2 and 4 of the triazine ring are oriented in a way that minimizes steric interactions while maximizing electronic stabilization through resonance [7] [8]. The presence of these carbonyl groups introduces important hydrogen bond acceptor sites that influence the compound's physicochemical properties and potential interactions with other molecules [4] [9].

Physicochemical Characterization

InChI and InChIKey Identification

The International Chemical Identifier (InChI) and InChIKey provide standardized methods for representing and identifying chemical structures in a machine-readable format [2] [9]. For Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione, these identifiers are essential for unambiguous chemical identification and database searching [10] [9].

The InChI for Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is:

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11)

This string encodes the complete structural information of the molecule, including atom connectivity, hydrogen positions, stereochemistry, and tautomeric states [10] [9].

The corresponding InChIKey, which is a condensed, fixed-length representation of the InChI, is:

AQTRWCPNROUMPO-UHFFFAOYSA-N

The InChIKey is particularly useful for database searches and web applications due to its fixed length and compatibility with search engines [10] [9]. The "UHFFFAOYSA" segment indicates that the molecule has no specified stereochemistry, isotopic labeling, or other special features that would require additional notation [2] [10].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione [2] [8]. This systematic name provides precise information about the molecular structure, indicating a pyrrole ring fused to a 1,2,4-triazine ring with carbonyl groups at positions 2 and 4, and hydrogen atoms at positions 1 and 3 of the triazine ring [2] [8] [9].

Several synonyms and alternative names exist for this compound in the scientific literature and chemical databases:

NameRegistryReference
Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dionePrimary IUPAC name [2] [8]
1H-Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4-dioneAlternative name [4] [8]
Pyrrolo[2,1-f] [1] [2] [3]triazin-2,4-dioneSimplified name [7] [8]
4-Hydroxypyrrolo[2,1-f] [1] [2] [3]triazin-2(1H)-oneTautomeric form name [9] [11]
PYRROLO[1,2-D] [1] [2] [3]TRIAZINE-2,4(1H,3H)-DIONEAlternative fusion notation [7] [8]

The compound is registered with CAS number 918538-04-2, which serves as a unique identifier in chemical substance databases and literature [7] [8]. The various naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing tautomeric forms or alternative fusion point notations [4] [8].

Spectroscopic Properties

Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione exhibits distinctive spectroscopic properties that are valuable for its identification and characterization [12] [9]. These properties arise from its unique electronic structure and molecular configuration [13] [12].

In infrared (IR) spectroscopy, the compound shows characteristic absorption bands corresponding to its functional groups [12] [9]. The carbonyl groups at positions 2 and 4 typically exhibit strong absorption bands around 1675 cm⁻¹, which is characteristic of amide carbonyl stretching vibrations [12] [14]. The N-H stretching vibrations appear as broad bands in the region of 3200-3400 cm⁻¹, while the aromatic C=C and C=N stretching vibrations of the pyrrole and triazine rings are observed in the 1580-1620 cm⁻¹ region [12] [14].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure [13] [9]. In the ¹H NMR spectrum, the pyrrole ring protons typically appear as a set of signals in the aromatic region (δ 6.5-7.5 ppm), with characteristic coupling patterns reflecting their positions in the ring [13] [9]. The N-H protons of the triazine ring may appear as broad singlets at δ 10-12 ppm, although their visibility can be affected by exchange processes [13] [14].

The ¹³C NMR spectrum shows distinctive signals for the carbonyl carbons at approximately δ 155-160 ppm, while the aromatic carbons of the pyrrole and triazine rings appear in the range of δ 110-140 ppm [13] [14]. The bridgehead carbon connecting the two rings typically shows a characteristic chemical shift that reflects its unique electronic environment [13] [9].

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima that correspond to π→π* and n→π* electronic transitions within the conjugated system [12] [9]. The compound typically exhibits absorption bands in the 250-300 nm region due to transitions involving the aromatic rings, with additional bands at longer wavelengths (300-350 nm) associated with the carbonyl groups and their conjugation with the heterocyclic system [12] [9].

Mass spectrometry provides characteristic fragmentation patterns that are useful for structural confirmation [13] [12]. The molecular ion peak at m/z 151 corresponds to the molecular weight of the compound, with fragment ions reflecting the sequential loss of CO, NH, and other structural components [13] [12].

Structural Relationship to Other Heterocycles

Comparison with Purine Derivatives

Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione shares significant structural similarities with purine derivatives, making it an important isostere in medicinal chemistry [5] [6]. Purines, which are ubiquitous in biological systems as components of nucleic acids and signaling molecules, consist of a pyrimidine ring fused to an imidazole ring [15] [16]. In contrast, Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione features a pyrrole ring fused to a 1,2,4-triazine ring [5] [6].

The key structural similarities between Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione and purine derivatives include:

  • Both are bicyclic heterocycles with a five-membered ring fused to a six-membered ring [5] [16].
  • Both contain multiple nitrogen atoms in their ring systems, contributing to similar hydrogen bonding capabilities [15] [6].
  • Both possess a bridgehead nitrogen atom that connects the two rings, creating a similar overall molecular shape [5] [6].

However, several important structural differences distinguish Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione from purine derivatives:

  • The five-membered ring in Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is a pyrrole, whereas in purines it is an imidazole, resulting in different electronic distributions [5] [16].
  • The six-membered ring in Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is a 1,2,4-triazine with two carbonyl groups, whereas in purines it is a pyrimidine with different nitrogen positioning [15] [6].
  • The N-N bond present in the triazine ring of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is absent in purines, affecting the electronic properties and reactivity of the molecule [5] [6].

These structural relationships have led to the recognition of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione as a "privileged scaffold" in medicinal chemistry, particularly as a purine-like mimetic in the development of C-nucleosides and kinase inhibitors [5] [6]. The compound's structural similarity to purines, combined with its unique electronic properties, makes it valuable for designing compounds that can interact with purine-binding sites in biological systems while potentially offering improved pharmacological properties [15] [6].

Structural Homology with Related Triazines

Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione exhibits significant structural homology with various related triazine-containing heterocycles, particularly those featuring fused ring systems [17] [16]. The 1,2,4-triazine core of the molecule serves as a common structural element that links it to a broader family of heterocyclic compounds with diverse properties and applications [17] [5].

Among the closely related structures are other azolo [1] [2] [3]triazines, where different azole rings (such as pyrazole, imidazole, or 1,2,3-triazole) are fused to the 1,2,4-triazine core [18] [16]. For example, pyrazolo[4,3-e] [1] [2] [3]triazines represent another class of purine isosteres that share the 1,2,4-triazine moiety with Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione but incorporate a pyrazole ring instead of pyrrole [18] [16]. These compounds often exhibit distinct spectroscopic properties, including absorption in the visible region, which differentiates them from both Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione and traditional purines [18] [16].

The structural homology extends to compounds like 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which share the triazine ring with carbonyl groups but lack the fused pyrrole component [14] [17]. These compounds demonstrate similar hydrogen bonding patterns and electronic distributions around the triazine ring, though they lack the extended conjugation provided by the fused pyrrole in Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione [14] [17].

Another important structural relationship exists with s-triazine (1,3,5-triazine) derivatives, which feature a different arrangement of nitrogen atoms in the six-membered ring [17] [16]. The fusion of various azole rings with 1,3,5-triazine results in seven bicyclic heterocyclic systems that are isosteric to purine, including some that bear structural similarities to Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione [17] [16]. These 1,3,5-triazine-based purine-like scaffolds significantly increase molecular diversity and allow for exploration of chemical space in medicinal chemistry [16] [6].

The structural homology with various triazine derivatives influences the chemical reactivity, physical properties, and potential applications of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione [17] [5]. The presence of the 1,2,4-triazine ring with its specific nitrogen arrangement and carbonyl groups creates a unique electronic environment that distinguishes it from other triazine-containing heterocycles while maintaining certain shared characteristics [17] [16].

Tautomerism and Conformational Analysis

Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione exhibits significant tautomeric behavior due to the presence of multiple nitrogen atoms and carbonyl groups in its structure [14] [19]. Tautomerism, the phenomenon of structural isomerism involving the migration of a hydrogen atom accompanied by a switch of adjacent single and double bonds, plays a crucial role in determining the compound's physical, chemical, and biological properties [14] [19].

The primary tautomeric forms of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione involve the interconversion between the dione form and various hydroxy-imine forms [14] [19]. The most significant tautomeric equilibria include:

  • The 2,4-dione form (lactam) ⟷ 2-hydroxy-4-oxo form (lactim-lactam) [14] [19]
  • The 2,4-dione form (lactam) ⟷ 4-hydroxy-2-oxo form (lactam-lactim) [14] [19]
  • The 2,4-dione form (lactam) ⟷ 2,4-dihydroxy form (dilactim) [14] [19]

These tautomeric interconversions involve the migration of hydrogen atoms from nitrogen to oxygen, resulting in changes to the electronic distribution and hydrogen bonding capabilities of the molecule [14] [19]. The predominant tautomeric form in a given environment depends on various factors including solvent polarity, pH, temperature, and the presence of specific interacting molecules [14] [19].

Spectroscopic studies, particularly NMR and IR spectroscopy, have provided evidence for the existence of these tautomeric forms [12] [14]. The carbonyl stretching frequencies in IR spectra and the chemical shifts of key protons and carbons in NMR spectra can be used to determine the predominant tautomeric form under specific conditions [12] [14]. In most non-polar organic solvents, the 2,4-dione form appears to be dominant, while in more polar protic solvents, the hydroxy-imine tautomers may become more significant [12] [14].

Conformational analysis of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione reveals a relatively rigid molecular framework due to the fused bicyclic structure [14] [20]. The molecule adopts a nearly planar conformation, with minimal deviation from planarity observed for the pyrrole and triazine rings [14] [20]. This planarity is maintained by the extensive π-electron delocalization throughout the bicyclic system, which provides significant resonance stabilization [14] [20].

Computational studies using density functional theory (DFT) have been employed to investigate the energetics of different tautomeric forms and conformational states of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione and related compounds [14] [17]. These studies have confirmed the relative stability of the various tautomers and provided insights into the energy barriers for tautomeric interconversion and conformational changes [14] [17].

The tautomeric behavior and conformational properties of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione significantly influence its interactions with biological targets and its potential applications in medicinal chemistry [14] [20]. The ability to exist in multiple tautomeric forms provides the molecule with versatile hydrogen bonding capabilities, which can be exploited in the design of compounds targeting specific biological receptors or enzymes [14] [20].

Electronic Structure and Bonding Patterns

The electronic structure of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione is characterized by an extensive π-electron delocalization system that spans both the pyrrole and triazine rings [21] [22]. This delocalization contributes significantly to the compound's stability, reactivity, and spectroscopic properties [21] [17].

The pyrrole ring, with its five π-electrons, contributes to the aromatic character of the molecule [21] [22]. The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the π-system, resulting in a planar, aromatic five-membered ring with enhanced electron density [21] [22]. This electron-rich character of the pyrrole ring influences the reactivity of the entire molecule, particularly toward electrophilic reagents [21] [17].

The 1,2,4-triazine portion of the molecule contains three nitrogen atoms and two carbonyl groups, creating a complex electronic environment [21] [22]. The N-N bond in the triazine ring is a distinctive feature that affects the electronic distribution and reactivity of this portion of the molecule [21] [22]. The carbonyl groups at positions 2 and 4 are electron-withdrawing, which influences the electron density distribution throughout the triazine ring [21] [17].

The bridgehead nitrogen atom connecting the pyrrole and triazine rings plays a crucial role in the electronic structure of the molecule [21] [22]. This nitrogen atom participates in both ring systems, facilitating electronic communication between them and contributing to the overall conjugation of the bicyclic system [21] [22]. The presence of this bridgehead nitrogen creates a unique electronic environment that distinguishes Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione from other heterocyclic compounds [21] [17].

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione are primarily associated with the π-system of the molecule [21] [22]. The HOMO is typically distributed across both rings with significant contributions from the nitrogen atoms, while the LUMO often shows greater localization on the triazine portion, particularly around the carbonyl groups [21] [22]. The HOMO-LUMO gap, which influences the compound's reactivity and spectroscopic properties, is affected by substitution patterns and environmental factors [21] [17].

The bonding patterns in Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione include:

  • Aromatic C-C and C-N bonds in the pyrrole ring, with bond lengths intermediate between single and double bonds, reflecting the delocalized nature of the π-electrons [21] [17].
  • The N-N bond in the triazine ring, which is typically longer than a standard N=N double bond due to electronic effects from adjacent atoms [21] [22].
  • Carbonyl C=O bonds at positions 2 and 4, which participate in resonance with the adjacent nitrogen atoms, resulting in partial double-bond character for the C-N bonds and reduced double-bond character for the C=O bonds [21] [17].
  • N-H bonds at positions 1 and 3 of the triazine ring, which can participate in hydrogen bonding interactions with suitable acceptors [21] [22].

X-ray crystallographic studies of Pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione and related compounds have provided detailed information about bond lengths, bond angles, and molecular packing in the solid state [21] [17]. These studies have confirmed the planar nature of the molecule and the delocalization of electrons throughout the bicyclic system [21] [17]. The crystal structures also reveal important intermolecular interactions, including hydrogen bonding and π-π stacking, which influence the compound's physical properties and potential applications [21] [17].

Historical Synthetic Approaches

The synthesis of pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione has evolved significantly since the first reports of pyrrolo[2,1-f] [1] [2] [3]triazine derivatives in the late 1970s [4]. The earliest methodologies relied on traditional heterocyclic construction approaches, which often suffered from low yields, harsh reaction conditions, and limited substrate scope. The foundational work by Klein and colleagues in 1994 established a systematic approach through nitrogen-amination of pyrrole-2-carboxaldehyde followed by cyclization, achieving an overall yield of approximately 39% [5] [6]. This methodology represented the first reliable route to the pyrrolotriazine core structure, though it required high temperatures and extended reaction times.

The historical development progressed with the introduction of the Bayer commercial route in 2007, which employed a four-step linear sequence utilizing 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate as starting materials [4]. This approach achieved an overall yield of 31% but suffered from mass inefficiency due to the use of protecting groups and derivatized starting materials [4]. Despite its limitations, the Bayer route became commercially significant for pharmaceutical production, particularly for kinase inhibitor development programs.

Subsequent advances by Snead and colleagues introduced more efficient methodologies beginning from pyrrole as the starting material, involving sequential cyanation, nitrogen-amination, and triazine formation steps [4]. This approach demonstrated scalability to gram quantities and incorporated modern synthetic techniques including one-pot and flow chemistry applications, achieving reported yields of 59% [4]. The methodology significantly improved upon earlier approaches by reducing the number of synthetic transformations and eliminating the need for specialized starting materials.

Synthesis from Pyrrole Derivatives

N-Amination Strategies

The nitrogen-amination of pyrrole derivatives represents the most widely adopted strategy for accessing pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione. This approach relies on the electrophilic introduction of nitrogen functionality at the pyrrole nitrogen atom, followed by subsequent cyclization to form the triazine ring system [7] [5] [6].

The most practical nitrogen-amination methodology employs monochloramine (NH₂Cl) as the electrophilic aminating reagent in combination with sodium hydride as the base [7] [8]. The monochloramine is typically generated in situ from sodium hypochlorite and ammonium chloride, then extracted into methyl tert-butyl ether to provide a solution suitable for organic synthesis applications [9]. This methodology offers several advantages including the use of inexpensive, readily available reagents and the ability to conduct the reaction under relatively mild conditions.

Alternative nitrogen-aminating reagents have been developed to improve reaction efficiency and reduce safety concerns. O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) has been employed as a stable, crystalline aminating agent that can be stored and handled more safely than gaseous monochloramine [7]. The reaction proceeds through nucleophilic attack of the deprotonated pyrrole nitrogen on the electrophilic nitrogen center of the hydroxylamine derivative, resulting in formation of the nitrogen-nitrogen bond with concomitant elimination of the 2,4-dinitrophenoxide leaving group.

Hydroxylamine-O-sulfonic acid and O-mesitylenesulfonylhydroxylamine represent additional aminating reagents that have been successfully employed in pyrrolo[2,1-f] [1] [2] [3]triazine synthesis [5] [6]. These reagents offer improved stability compared to monochloramine while maintaining good reactivity toward pyrrole nitrogen centers. The choice of aminating reagent often depends on the specific substrate requirements, scalability considerations, and safety protocols of the synthetic operation.

Process optimization studies have identified several critical parameters for maximizing nitrogen-amination efficiency [9]. The effective concentration of monochloramine has been increased from 0.5 M to 2.0 M through solvent recycling strategies, significantly improving reaction throughput [9]. Temperature control is crucial, with reactions typically conducted at 0°C to -8°C to minimize decomposition of the aminating reagent. The reaction can be conducted sequentially with multiple chloramine additions to achieve higher substrate loading while maintaining safety protocols.

Cyclization Protocols

Following nitrogen-amination, the resulting nitrogen-aminopyrrole intermediates undergo cyclization to form the triazine ring system. The most commonly employed cyclization methodology utilizes formamidine acetate as both the nitrogen source and cyclizing agent [7] [8] [9]. This reagent serves dual functions, providing the necessary nitrogen atom for triazine construction while promoting the cyclization reaction through its basic properties.

The cyclization reaction typically requires elevated temperatures ranging from 25°C to 165°C, depending on the specific substrate and desired reaction rate [7]. In industrial applications, the reaction is commonly conducted in dimethylformamide at temperatures between 130°C and 140°C for periods of 10-12 hours under nitrogen atmosphere [8]. These conditions provide optimal balance between reaction rate and product quality while minimizing side product formation.

Alternative cyclization approaches have been developed to improve reaction efficiency and reduce energy requirements. Triethyl orthoformate has been employed as a cyclizing agent under milder conditions, particularly for substrates bearing electron-withdrawing substituents that enhance the electrophilicity of the nitrogen-aminopyrrole intermediate [10]. This methodology typically proceeds at lower temperatures and shorter reaction times compared to formamidine-based approaches.

The mechanism of triazine ring formation involves initial condensation of the nitrogen-aminopyrrole with the formamidine derivative, followed by intramolecular cyclization and elimination of water or ammonia. The reaction proceeds through formation of an intermediate imine species, which subsequently undergoes nucleophilic attack by the adjacent nitrogen atom to form the six-membered triazine ring. The cyclization is typically irreversible under the reaction conditions employed, driving the equilibrium toward product formation.

Synthesis via Bromohydrazone Intermediates

The bromohydrazone route represents a practical alternative approach for constructing the pyrrolo[2,1-f] [1] [2] [3]triazine core structure [11]. This methodology begins with the condensation of 2-bromo-1,1-dimethoxyethane with carbamate-protected hydrazine under acidic conditions to generate the key bromohydrazone intermediate. The approach offers several advantages including good regioselectivity control and the ability to introduce diverse substitution patterns through variation of the alkylation partners.

The initial condensation reaction between 2-bromo-1,1-dimethoxyethane and NH₂NHCbz is facilitated by various acid catalysts, with concentrated phosphoric acid providing the cleanest and most efficient transformation [11]. Alternative acids including hydrochloric acid, sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and acetic acid have been evaluated, but phosphoric acid consistently delivers superior results in terms of reaction rate and product purity. The reaction proceeds through acid-catalyzed elimination of methanol from the acetal functionality, followed by nucleophilic attack of the hydrazine nitrogen on the resulting aldehyde intermediate.

The subsequent carbon-alkylation step involves treatment of the bromohydrazone with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate to afford the keto ester derivative [11]. This transformation proceeds via nucleophilic substitution of the bromide leaving group, with the choice of solvent significantly affecting the reaction yield. Less polar solvents generally provide higher yields of the alkylated product by minimizing competing side reactions and improving the selectivity of the alkylation process.

Acid-catalyzed cyclization of the keto ester intermediate followed by heating at 45°C provides the protected 1-aminopyrrole derivative [11]. The cyclization mechanism involves intramolecular nucleophilic attack of the hydrazine nitrogen on the activated carbonyl carbon, followed by elimination of the ester group and subsequent aromatization to form the pyrrole ring. The protecting group is then removed via hydrogenolysis to generate the free 1-aminopyrrole intermediate.

The final triazine ring formation is accomplished through reaction of the 1-aminopyrrole with formamidine acetate, which functions both as a reagent and solvent in the presence of triethylamine [11]. This transformation provides the target pyrrolotriazine in high yield, completing the six-step synthetic sequence. The overall approach delivers the desired product in yields up to 87% and offers good scalability for preparative applications.

Formation via Triazinium Dicyanomethylide

The triazinium dicyanomethylide approach represents a specialized methodology for accessing substituted pyrrolo[2,1-f] [1] [2] [3]triazine derivatives [12]. This strategy employs tetracyanoethylene oxide as a key reagent for generating the reactive dicyanomethylide intermediate, which subsequently undergoes [2+2] cycloaddition with vinyl sulfoxides to construct the pyrrolotriazine framework.

The initial step involves reaction of tetracyanoethylene oxide with a triazine precursor to generate the triazinium dicyanomethylide intermediate [12]. This transformation proceeds through nucleophilic attack of the triazine nitrogen on the electrophilic carbon center of tetracyanoethylene oxide, followed by ring opening and formation of the zwitterionic dicyanomethylide species. The intermediate exhibits significant 1,3-dipolar character, making it highly reactive toward dipolarophiles such as vinyl sulfoxides.

The subsequent [2+2] cycloaddition reaction with phenyl vinyl sulfoxide provides the target 2-(methylsulfanyl)-pyrrolo[2,1-f] [1] [2] [3]triazine-7-carbonitrile in good yield [12]. The cycloaddition proceeds through a concerted mechanism involving simultaneous formation of two new carbon-carbon bonds, resulting in construction of the fused pyrrolotriazine ring system. The stereochemistry of the cycloaddition is controlled by the electronic and steric properties of the dipolarophile component.

This methodology offers several advantages including the two-step convenience and the ability to access unique substitution patterns not readily available through other synthetic routes. However, the approach is limited by the availability of specialized starting materials and the requirement for tetracyanoethylene oxide, which can be challenging to handle due to its reactivity and potential safety concerns. The substrate scope is also somewhat restricted compared to more general approaches such as nitrogen-amination methodologies.

Multistep Synthetic Pathways

Multistep synthetic pathways have been developed to access complex pyrrolo[2,1-f] [1] [2] [3]triazine derivatives, particularly nucleoside analogs that serve as important antiviral agents [13] [14]. These approaches typically involve linear synthetic sequences that allow for precise control over stereochemistry and substitution patterns, though they often suffer from lower overall yields due to the cumulative effects of multiple transformations.

A representative seven-step synthesis of pyrrolo[2,1-f] [1] [2] [3]triazine-4-amine adenosine analog begins with the preparation of activated trichloroacetamidate from trichloroacetonitrile and the appropriate riboside [13]. The glycosylation reaction proceeds through nucleophilic attack of pyrrole on the anomeric center in the presence of boron trifluoride etherate, providing an anomeric mixture of pyrrole nucleosides. The pure β-anomer is isolated through treatment with chlorosulfonyl isocyanate in dimethylformamide, which selectively derivatizes the undesired α-anomer.

Electrophilic nitrogen-amination of the pyrrole nucleoside is achieved using O-(diphenylphosphinyl)hydroxylamine to introduce the key nitrogen-nitrogen bond [13]. This transformation must be conducted under carefully controlled conditions to avoid decomposition of the nucleoside substrate and to ensure selective amination at the pyrrole nitrogen rather than competing reactions at other nucleophilic sites. The resulting nitrogen-aminopyrrole nucleoside is then subjected to cyclization with formamidine acetate to construct the triazine ring system.

The final deprotection step involves buffer hydrogenolysis under carefully optimized conditions to remove the protecting groups while preserving the integrity of the nucleoside linkage [13]. This transformation requires precise pH control and temperature management to avoid unwanted side reactions such as glycosidic bond cleavage or nucleobase degradation. The overall synthetic sequence provides access to the target nucleoside analog, though the overall yield is moderate due to the number of synthetic transformations required.

Transition Metal-Mediated Synthesis

Palladium-Catalyzed Reactions

Palladium-catalyzed methodologies have emerged as powerful tools for constructing complex pyrrolo[2,1-f] [1] [2] [3]triazine derivatives with specific substitution patterns [15] [16]. These approaches leverage the well-established reactivity of palladium catalysts in carbon-carbon and carbon-heteroatom bond formation reactions, providing access to highly functionalized pyrrolotriazine scaffolds that would be difficult to prepare through traditional methods.

The synthesis of 2-arylaminopyrrolo[2,1-f] [1] [2] [3]triazine derivatives begins with palladium-catalyzed Suzuki coupling of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] [1] [2] [3]triazine with appropriate arylboronic acids [15]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the boronic acid partner and reductive elimination to form the new carbon-carbon bond. The choice of ligands, bases, and reaction conditions significantly affects the efficiency and selectivity of the coupling process.

A key advantage of the palladium-catalyzed approach is the ability to introduce aryl substituents with precise regioselectivity through orthogonal functionalization strategies [15]. The bromination of the pyrrolotriazine core with N-bromosuccinimide proceeds selectively at the C-7 position with approximately 5:1 regioselectivity over the C-5 position. This selectivity can be further enhanced through careful optimization of reaction conditions, including temperature, solvent, and brominating agent concentration.

The palladium-catalyzed methodology also enables late-stage diversification through cross-coupling reactions with diverse coupling partners [16]. Stille and Negishi coupling reactions have been employed to introduce heteroaryl substituents using heteroaryl halides and metalated pyrrolotriazine derivatives as coupling partners. These transformations typically provide moderate to good yields and offer excellent functional group tolerance, making them suitable for complex molecule synthesis.

Palladium-catalyzed amination reactions represent another important application in pyrrolotriazine synthesis [17]. The coupling of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine with various cyclic secondary amines has been accomplished using palladium catalysts in conjunction with BINAP as ligand. This transformation represents one of the few examples of palladium-catalyzed amination on pyrrole-containing substrates, though the reaction scope is limited to more nucleophilic amine substrates.

Copper-Catalyzed Transformations

Copper-catalyzed methodologies have proven particularly effective for constructing pyrrolo[2,1-f] [1] [2] [3]triazine frameworks through cascade reactions that form multiple bonds in a single synthetic operation [5] [18] [19]. These approaches offer significant advantages in terms of atom economy and synthetic efficiency, often providing access to complex polycyclic structures that would require multiple steps using traditional methods.

The copper(II)-catalyzed cascade synthesis of pyrrolo[2,1-f] [1] [2] [3]triazin-4(3H)-ones represents a powerful one-pot transformation that forms at least six bonds in a single operation [5]. The reaction between 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide is catalyzed by copper(II) chloride dihydrate in combination with sodium acetate in dimethyl sulfoxide at 120°C. The optimal catalytic system provides good to excellent yields of the target pyrrolotriazinone products with broad substrate scope.

The mechanism of the copper-catalyzed cascade involves initial condensation of the aldehyde with the aminopyrrole substrate, followed by intramolecular cyclization and oxidative aromatization to form the fused heterocyclic system [5]. The copper catalyst facilitates multiple steps in the cascade, including coordination to nitrogen atoms, promotion of cyclization reactions, and mediation of oxidation processes. The use of dimethyl sulfoxide as solvent is crucial for achieving optimal results, as it serves both as a coordinating solvent and as an oxidant in the transformation.

Copper-catalyzed synthesis of isoquinoline-fused pyrrolotriazines has been accomplished through condensation of 1-amino-1H-pyrrole-2-carboxamide with 2-alkynylbenzaldehydes in the presence of copper(II) catalysts [20]. This methodology provides access to complex polycyclic structures through a cascade sequence involving initial imine formation, followed by intramolecular cyclization onto the alkyne functionality and subsequent oxidative aromatization. Both electron-donating and electron-withdrawing substituents on the alkynylbenzaldehyde are well tolerated, providing good to excellent yields of the desired products.

Alternative copper-catalyzed approaches involve the promotion of cyclization reactions between nitrogen-aminopyrroles and aryl aldehydes upon heating in dimethyl sulfoxide [21]. These transformations typically proceed in moderate to good yields, with electron-donating groups on the aldehyde component accelerating the process compared to electron-withdrawing substituents. The copper catalyst facilitates the cyclization through coordination to the nitrogen atoms and promotion of the subsequent oxidation steps required for aromatization.

Rearrangement of Pyrrolooxadiazines

The rearrangement of pyrrolooxadiazines represents a practical and efficient approach for accessing pyrrolo[2,1-f] [1] [2] [3]triazin-4(3H)-ones under mild reaction conditions [12] [8] [22] [23]. This methodology offers significant advantages including short reaction times, mild temperatures, and the ability to access products that are difficult to prepare through direct cyclization approaches.

The synthesis begins with the preparation of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid through standard amidation procedures [8]. Treatment of these pyrrole derivatives with ammonium chloride, Aliquat 336, and sodium hypochlorite provides the corresponding 1-aminopyrroles through electrophilic nitrogen-amination. The resulting aminopyrroles are then coupled with Boc-protected amino acids using EDC·HCl to afford the biscarbamoyl-substituted pyrrole intermediates.

Regioselective intramolecular cyclization of the biscarbamoyl pyrroles is achieved through treatment with triphenylphosphine, bromine, and triethylamine in dichloromethane [8] [22]. This transformation provides a mixture of the desired pyrrolooxadiazines and side products, with the regioselectivity influenced by the electronic properties of the substituents and the specific halogen source employed. The reaction typically proceeds at 0°C for short periods, making it highly practical for preparative applications.

The key rearrangement step involves treatment of the pyrrolooxadiazines with nucleophilic reagents such as pyrrolidine or lithium trimethyl(phenylsulfido)aluminate in tetrahydrofuran [8] [22]. The rearrangement proceeds through nucleophile-induced ring opening of the oxadiazine, followed by intramolecular cyclization to form the triazinone ring system. The transformation is remarkably efficient, typically completing within 5 minutes at 0°C and providing yields of 34-68% depending on the specific substrate and nucleophile employed.

The mechanism of the rearrangement involves initial nucleophilic attack on the oxadiazine ring, followed by ring opening and formation of an intermediate that subsequently cyclizes to give the triazinone product [22]. The use of counter ions such as lithium and sodium significantly enhances the efficiency of the rearrangement, likely through coordination effects that stabilize key intermediates and facilitate the cyclization process. The mild reaction conditions and short reaction times make this approach particularly attractive for substrates that are sensitive to heat or extended reaction periods.

Contemporary Synthetic Innovations

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrrolo[2,1-f] [1] [2] [3]triazine formation while improving yields and reducing reaction times [24] [25] [26]. These methodologies leverage the unique heating characteristics of microwave irradiation to achieve rapid and uniform heating, often enabling transformations that are difficult or inefficient under conventional thermal conditions.

Rapid and efficient solvent-free synthesis of triazine derivatives under microwave irradiation has been demonstrated for various heterocyclic systems [24]. The microwave-assisted approach typically reduces reaction times from several hours to minutes while improving yields compared to conventional heating methods. For example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was accomplished in 98% yield with only 2 minutes of microwave irradiation, compared to 62% yield after 2 hours of conventional reflux.

The enhanced efficiency of microwave-assisted synthesis is attributed to several factors including uniform heating, selective heating of polar molecules, and elimination of wall effects that can occur with conventional heating [25]. The rapid heating rates achievable with microwave irradiation often enable reactions to proceed through kinetically favored pathways that may not be accessible under slower conventional heating conditions. Additionally, the ability to conduct reactions under solvent-free conditions reduces environmental impact and simplifies product isolation.

Microwave-assisted synthesis of diverse pyrroloquinoline derivatives has been accomplished through two-phase cascade reactions in ionic liquid-toluene systems [26]. These methodologies combine the benefits of microwave heating with the unique properties of ionic liquids as reaction media, providing enhanced reaction rates, improved selectivity, and simplified product separation. The use of recyclable ionic liquid phases also addresses environmental concerns associated with traditional organic solvents.

The optimization of microwave-assisted synthetic protocols requires careful consideration of several parameters including power settings, temperature profiles, and reaction vessel design [25]. Maximum microwave power up to 180 W at temperatures ranging from 140°C to 180°C have been employed for various transformations, with reaction times typically ranging from 10 to 30 minutes. The ability to precisely control temperature and heating rates through microwave irradiation enables reproducible results and scalable synthetic protocols.

Flow Chemistry Applications

Flow chemistry represents a contemporary approach to pyrrolo[2,1-f] [1] [2] [3]triazine synthesis that offers significant advantages for large-scale production and process safety [27] [28] [9] [29]. These methodologies enable continuous processing, precise control over reaction conditions, and enhanced safety through reduced inventory of hazardous intermediates.

The development of continuous flow processes for pyrrolo[2,1-f] [1] [2] [3]triazine synthesis involves adaptation of the traditional nitrogen-amination and cyclization sequence to flow reactors [28] [9]. The amination step has been successfully adapted to continuous flow through application of in situ monochloramine synthesis and utilization of process-friendly soluble bases such as potassium tert-butoxide. This approach eliminates the need to store and handle large quantities of monochloramine while maintaining excellent reaction efficiency.

The flow chemistry approach enables precise control over reaction stoichiometry, temperature, and residence time, resulting in improved yields and reduced side product formation [28]. The continuous nature of the process also allows for real-time monitoring and adjustment of reaction parameters, providing enhanced process control compared to traditional batch operations. The ability to integrate multiple reaction steps, extractions, and separations into a single continuous process significantly improves overall efficiency.

Safety advantages of flow chemistry include reduced inventory of hazardous materials, enhanced containment of reactive intermediates, and improved heat transfer characteristics that minimize the risk of thermal runaway [28] [9]. The small reactor volumes employed in flow systems limit the potential consequences of adverse events, while the continuous processing eliminates the accumulation of unstable intermediates that could pose safety risks in batch operations.

The scalability of flow chemistry processes enables production of kilogram quantities of pyrrolo[2,1-f] [1] [2] [3]triazine through numbering-up approaches that employ multiple parallel reactors [9]. This scaling strategy maintains the benefits of continuous processing while achieving the throughput required for commercial applications. The modular nature of flow systems also facilitates process optimization and technology transfer between different scales of operation.

Regioselective Synthetic Strategies

Regioselective synthesis of pyrrolo[2,1-f] [1] [2] [3]triazine derivatives represents a crucial aspect of contemporary methodology development, particularly for accessing compounds with specific substitution patterns required for biological activity [22] [30] [31]. The ability to control regioselectivity enables efficient access to single isomers without the need for chromatographic separation of regioisomeric mixtures.

The regioselectivity of intramolecular cyclization reactions is significantly influenced by the electronic properties of substituents and the specific reagents employed [22] [30]. For 1,2-biscarbamoyl-substituted pyrroles, the regioselectivity between oxadiazine and triazinone formation depends on the identity of the halogen source in triphenylphosphine-mediated cyclizations. Electron-donating substituents typically direct cyclization toward specific positions through stabilization of intermediate cationic species.

1,3-Dipolar cycloaddition approaches have been developed to provide regioselective access to pyrrolotriazine derivatives from triazinium ylides and electron-poor dipolarophiles [31]. The regioselectivity of these transformations is controlled by the electronic properties of both the dipolar species and the dipolarophile, with density functional theory calculations providing insights into the relative transition state energies for competing regioisomeric pathways. Experimental results demonstrate that these reactions can proceed with excellent regioselectivity when appropriate substrate combinations are employed.

The use of transition metal catalysts can significantly enhance regioselectivity through coordination effects that direct cyclization to specific positions [32]. Palladium-catalyzed cross-coupling reactions enable regioselective functionalization through orthogonal approaches that exploit the differential reactivity of various positions on the pyrrolotriazine scaffold. These methodologies are particularly valuable for late-stage diversification where regioselectivity is crucial for biological activity.

Computational methods including density functional theory calculations have become increasingly important tools for predicting and understanding regioselectivity in pyrrolotriazine synthesis [31]. These calculations provide insights into the electronic factors that control regioselectivity and enable rational design of synthetic strategies for accessing specific regioisomers. The combination of experimental optimization with computational prediction represents a powerful approach for developing efficient regioselective synthetic methodologies.

Scalable Production Methodologies

The development of scalable production methodologies for pyrrolo[2,1-f] [1] [2] [3]triazine-2,4(1H,3H)-dione has become increasingly important due to the pharmaceutical significance of this heterocyclic scaffold, particularly as a key intermediate in the synthesis of antiviral drugs such as remdesivir [9] [33] [34] [35]. Scalable approaches must address considerations including safety, environmental impact, cost-effectiveness, and regulatory compliance while maintaining high product quality and yield.

The scale-up of the nitrogen-amination and cyclization sequence has been successfully demonstrated from laboratory scale to kilogram quantities [9] [33] [34]. The process begins with the preparation of 2-cyanopyrrole through Vilsmeier formylation of pyrrole followed by oxime formation and dehydration. The Vilsmeier reagent is formed by addition of phosphorous oxychloride to dimethylformamide, followed by addition of pyrrole and reaction for 1 hour. Reactive phosphorous species are quenched with water, and hydroxylamine hydrochloride is added followed by acetic anhydride to partially neutralize the acid generated during the process.

The nitrogen-amination step employs in situ generation of monochloramine from sodium hypochlorite and ammonium chloride, with extraction into methyl tert-butyl ether to provide a suitable solution for organic synthesis [9]. Process optimization has focused on increasing the effective concentration of monochloramine from 0.5 M to 2.0 M through solvent recycling strategies, significantly improving reaction throughput while maintaining safety protocols. The reaction is conducted at -8°C ± 2°C to minimize decomposition of the aminating reagent.

The final cyclization step involves treatment of the nitrogen-aminocyanopyrrole intermediate with formamidine acetate in the presence of sodium hydride [9]. The number of equivalents of sodium hydride has been optimized to 1.1 equivalents to achieve optimal conversion while minimizing side reactions. The reaction proceeds in dimethylformamide at temperatures ranging from 25°C to 165°C, with higher temperatures providing faster reaction rates but potentially increased side product formation.

Quality control and impurity management represent critical aspects of scalable production methodologies [9] [33]. The process has been optimized to provide high-quality triazine with 99.90 area% purity and 98.4 weight% assay after recrystallization. The impurity profile has been thoroughly characterized, and control strategies have been implemented to ensure consistent product quality across different batch sizes. Recovery from the recrystallization process typically achieves 87.5%, providing excellent material balance for commercial production.

Process safety studies have been conducted to evaluate the thermal stability and reactivity hazards associated with large-scale production [9]. These studies have identified critical safety parameters including maximum safe operating temperatures, decomposition onset temperatures, and heat release rates. The results have informed the design of safety systems and operating procedures for commercial-scale production, ensuring safe operation while maintaining process efficiency.

The environmental impact of scalable production methodologies has been addressed through solvent recycling strategies, waste minimization approaches, and selection of environmentally benign reagents where possible [9]. The use of flow chemistry techniques enables reduced solvent consumption and improved atom economy compared to traditional batch processes. Additionally, the development of continuous processing eliminates the need for large-scale storage of hazardous intermediates, reducing both environmental and safety risks.

Regulatory considerations for scalable production include compliance with current Good Manufacturing Practice guidelines, environmental regulations, and occupational safety requirements [9] [33]. The synthetic methodology has been designed to meet these requirements through appropriate documentation, validation studies, and quality assurance procedures. The use of well-established reagents and reaction conditions facilitates regulatory approval and technology transfer to manufacturing facilities.

Wikipedia

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Dates

Last modified: 08-15-2023

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